molecular formula C10H9BrF3NO2 B14065967 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14065967
M. Wt: 312.08 g/mol
InChI Key: ZJMYLRCYZFPCNZ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-amino-6-(trifluoromethoxy)phenol.

    Bromination: The phenol group is brominated using bromine or a brominating agent to introduce the bromine atom.

    Formation of Propanone Moiety: The brominated intermediate undergoes a reaction with a suitable propanone derivative to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of trifluoromethoxy-substituted compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethoxy group play crucial roles in binding to target proteins or enzymes. The bromopropanone moiety may participate in covalent bonding or other interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:

    2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy and amino groups but differs in the core structure.

    Riluzole: A neuroprotective drug with a similar trifluoromethoxy substitution, used in the treatment of amyotrophic lateral sclerosis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c11-5-4-7(16)9-6(15)2-1-3-8(9)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

ZJMYLRCYZFPCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCBr)N

Origin of Product

United States

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